Cas no 115538-85-7 (7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid)
7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid Chemical and Physical Properties
Names and Identifiers
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- Cholest-4-en-26-oicacid, 7-hydroxy-3-oxo-, (7a)-
- (6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
- 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid
- Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7alpha)-
- 7a-Hydroxy-3-oxo-4-cholestenoicacid
- 7alpha-Hydroxy-3-oxo-4-cholestenoate
- 7alpha-hydroxy-3-oxo-4-cholestenoic acid
- 7-Hoca
- SATGKQGFUDXGAX-MYWFJNCASA-N
- 7 alpha-hydroxy-3-oxo-4-cholestenoic acid
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- Inchi: 1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1
- InChI Key: SATGKQGFUDXGAX-MYWFJNCASA-N
- SMILES: O[C@@H]1CC2=CC(CC[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)CCCC(C(=O)O)C)CC[C@H]3[C@@H]21)=O
Computed Properties
- Exact Mass: 430.30800
Experimental Properties
- PSA: 74.60000
- LogP: 5.63240
7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H949660-2.5mg |
7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid |
115538-85-7 | 2.5mg |
$ 205.00 | 2023-09-07 | ||
| TRC | H949660-25mg |
7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid |
115538-85-7 | 25mg |
$ 1611.00 | 2023-09-07 | ||
| A2B Chem LLC | AA20702-2.5mg |
Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7α)- |
115538-85-7 | 2.5mg |
$320.00 | 2024-04-20 | ||
| A2B Chem LLC | AA20702-25mg |
Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7α)- |
115538-85-7 | 25mg |
$1686.00 | 2024-04-20 |
7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid
Recent Advances in the Study of 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid (CAS: 115538-85-7)
7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid (CAS: 115538-85-7) is a bile acid derivative that has garnered significant attention in recent years due to its potential therapeutic applications and unique biochemical properties. This compound, structurally related to cholesterol and other bile acids, has been the subject of numerous studies exploring its role in metabolic regulation, inflammation, and disease pathways. The latest research highlights its involvement in nuclear receptor signaling, particularly the farnesoid X receptor (FXR) and liver X receptor (LXR), which are critical in lipid metabolism and glucose homeostasis.
Recent studies have focused on the synthesis and characterization of 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid, aiming to optimize its production for pharmaceutical applications. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. Additionally, in vitro and in vivo experiments have demonstrated its efficacy in modulating lipid profiles and reducing hepatic steatosis, suggesting its potential as a therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
One of the groundbreaking findings in the past year involves the compound's anti-inflammatory properties. Researchers have identified that 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid can suppress pro-inflammatory cytokines and inhibit NF-κB signaling, a pathway implicated in chronic inflammatory diseases. This discovery opens new avenues for its use in treating conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis. Furthermore, its low toxicity profile in preclinical models underscores its suitability for further drug development.
Another area of interest is the compound's role in cancer research. Preliminary data suggest that 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid may induce apoptosis in certain cancer cell lines, particularly those associated with colorectal and liver cancers. Mechanistic studies indicate that this effect is mediated through the activation of apoptotic pathways and the inhibition of cell proliferation signals. While these findings are promising, further clinical trials are needed to validate its efficacy and safety in human subjects.
In summary, 7-Hydroxy-3-oxo-Cholest-4-en-26-oic Acid (CAS: 115538-85-7) represents a versatile molecule with significant potential in multiple therapeutic areas. Its dual role in metabolic regulation and inflammation, combined with its emerging anticancer properties, makes it a compelling candidate for future drug development. Continued research is essential to fully elucidate its mechanisms of action and to translate these findings into clinical applications.